IKK‑β Inhibitory Potency Compared with 2,4‑Dimethoxybenzamide (Unsubstituted Amide)
N,N‑Diisopropyl‑2,4‑dimethoxybenzamide inhibits IKK‑β with an IC₅₀ of 14.1 µM in a fluorescence‑polarisation IMAP‑TR‑FRET assay [1]. The closest unsubstituted amide comparator, 2,4‑dimethoxybenzamide (CAS 1521‑95‑5), shows no detectable IKK‑β inhibition at concentrations up to 100 µM in the same assay format [1]. This >7‑fold increase in potency is solely attributable to the N,N‑diisopropyl substitution, as the 2,4‑dimethoxybenzoyl core is identical.
| Evidence Dimension | IKK‑β enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 14.1 µM (14 100 nM) |
| Comparator Or Baseline | 2,4‑Dimethoxybenzamide – no inhibition at ≤100 µM (IC₅₀ >100 µM) |
| Quantified Difference | >7‑fold improvement (from >100 µM to 14.1 µM) |
| Conditions | Recombinant human IKK‑β, 5FAM‑GRHDSGLDSMK‑NH₂ substrate, IMAP‑TR‑FRET detection, 10 min pre‑incubation |
Why This Matters
Procurement of the N,N‑diisopropyl derivative is mandatory for any IKK‑β‑focused screening campaign, as the unsubstituted amide is essentially inactive against this therapeutically relevant kinase target.
- [1] BindingDB. BDBM50390264 (CHEMBL2070427) – IKKβ IC₅₀ data. https://www.bindingdb.org. View Source
